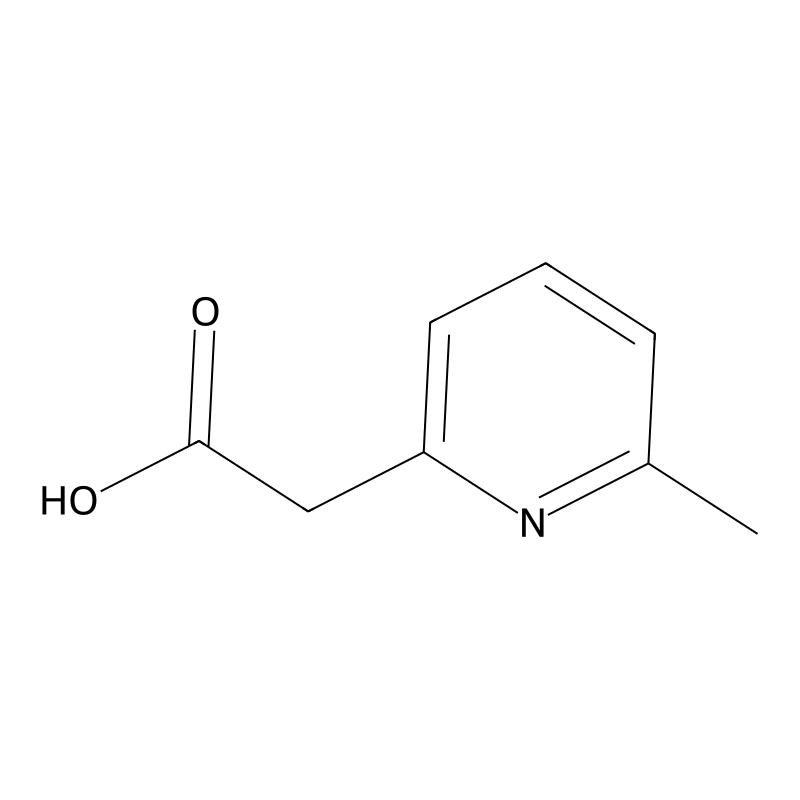2-(6-Methylpyridin-2-yl)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Flow Synthesis of 2-Methylpyridines
Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the synthesis of 2-methylpyridines, which are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Methods of Application: The synthesis involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Results or Outcomes: Eight 2-methylated pyridines were produced in very good yields that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Corrosion Inhibition
Scientific Field: Materials Science
Summary of Application: 2-(6-Methylpyridin-2-yl)-1H-imidazo[4,5-f][1,10] phenanthroline (MIP), a derivative of 2-(6-Methylpyridin-2-yl)acetic acid, has been evaluated as a corrosion inhibitor for mild steel in 0.5 M H2SO4 solution .
Methods of Application: The inhibition efficiency of MIP was evaluated using gravimetric and UV–Visible spectrophotometric methods at 303–333 K .
Results or Outcomes: The inhibition efficiency was found to increase with an increase in MIP concentration but decreased with temperature . The UV–Visible absorption spectra of the solution containing the inhibitor after the immersion of the mild steel specimen indicate the formation of a MIP-Fe complex .
Synthesis of Quinolinyl-Pyrazoles
Scientific Field: Medicinal Chemistry
Summary of Application: This compound is used in the synthesis of quinolinyl-pyrazoles, which have shown significant pharmacological activity . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .
Methods of Application: The synthesis involves treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate via cyclization in the presence of dimethylacetamide and hydrazine hydrate under ethanol solvent system .
Results or Outcomes: The synthesized molecules were screened for their efficacy against the typical drugs in the market . The methylpyrimidyl pyrazoloquinoline compound emerged as a potent PDE10A inhibitor for schizophrenia .
Corrosion Inhibition
Summary of Application: 2-(6-Methyl-2-pyridyl)acetic Acid Hydrochloride, a derivative of 2-(6-Methylpyridin-2-yl)acetic acid, is used in the field of materials science .
2-(6-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular formula C₈H₉NO₂. It features a pyridine ring substituted with a methyl group and a carboxylic acid functional group, making it a derivative of pyridine. This compound is characterized by its unique structure, which includes a six-membered aromatic ring (pyridine) and an acetic acid moiety. The presence of the methyl group at the 6-position of the pyridine ring influences both its chemical properties and biological activity.
The reactivity of 2-(6-Methylpyridin-2-yl)acetic acid can be attributed to its functional groups. Key reactions include:
- Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of 6-methylpyridine.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can exhibit different biological activities.
- Amidation: Reaction with amines can yield amides, which may enhance pharmacological properties.
2-(6-Methylpyridin-2-yl)acetic acid exhibits various biological activities, particularly in pharmacology. Research indicates that compounds with similar structures often possess antibacterial and anti-inflammatory properties. For example, derivatives of this compound have shown potential in enhancing antibacterial activity when coordinated with metal ions such as copper . The biological mechanisms may involve interference with microbial cell wall synthesis or modulation of immune responses.
Several methods have been developed for synthesizing 2-(6-Methylpyridin-2-yl)acetic acid:
- From 6-Methylpyridine: Starting from 6-methylpyridine, the acetic acid moiety can be introduced via electrophilic substitution followed by hydrolysis.
- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes or ketones with amino acids or their derivatives.
- Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed reactions that facilitate the formation of this compound from simpler precursors under mild conditions .
The applications of 2-(6-Methylpyridin-2-yl)acetic acid span various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
- Agriculture: Its derivatives may be explored for use as agrochemicals due to their potential antifungal and antibacterial properties.
- Chemical Research: Used as a building block in organic synthesis, particularly in developing new materials or compounds with specific functionalities.
Interaction studies involving 2-(6-Methylpyridin-2-yl)acetic acid often focus on its coordination with metal ions. For example, complexes formed between this compound and copper have been shown to enhance its biological activity against bacteria . These interactions may alter the electronic properties of the compound, leading to improved efficacy in various applications.
Similar Compounds: Comparison
Several compounds share structural similarities with 2-(6-Methylpyridin-2-yl)acetic acid, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-(5-Methylpyridin-2-yl)acetic acid | Similar pyridine ring but methyl at the 5-position | May exhibit different biological activities |
| 3-(6-Methylpyridin-2-yl)propanoic acid | Propanoic acid instead of acetic | Potentially different pharmacological profiles |
| 4-(6-Methylpyridin-2-yl)butanoic acid | Butanoic acid structure | Longer carbon chain may influence lipophilicity |
These compounds differ primarily in their substitution patterns on the pyridine ring and the length of their carbon chains, which can significantly affect their biological activity and chemical reactivity.








